molecular formula C16H17ClFN3O3S B2852202 2-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine CAS No. 2034430-33-4

2-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine

Cat. No. B2852202
CAS RN: 2034430-33-4
M. Wt: 385.84
InChI Key: XCIPJRXNZPNIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine have been studied extensively. It has been found to inhibit the growth and proliferation of cancer cells and to have anti-inflammatory properties. It has also been found to have a low toxicity profile, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine in lab experiments include its potential applications in cancer treatment and its low toxicity profile. However, the limitations include the need for further research to fully understand its mechanism of action and its potential side effects.

Future Directions

There are several future directions for the study of 2-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine. These include further studies on its mechanism of action, its potential use in combination with other drugs for cancer treatment, and its potential use in the treatment of other inflammatory diseases. Additionally, further research is needed to fully understand its potential side effects and toxicity profile.

Synthesis Methods

The synthesis of 2-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with piperidine-3-ol to form the intermediate compound. This intermediate is then reacted with 5-fluoropyrimidine in the presence of a base to yield the final product.

Scientific Research Applications

2-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-[1-(5-chloro-2-methylphenyl)sulfonylpiperidin-3-yl]oxy-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3S/c1-11-4-5-12(17)7-15(11)25(22,23)21-6-2-3-14(10-21)24-16-19-8-13(18)9-20-16/h4-5,7-9,14H,2-3,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIPJRXNZPNIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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